Methyl 4-bromo-3-cyanobenzoate
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Overview
Description
Methyl 4-bromo-3-cyanobenzoate is an organic compound with the molecular formula C9H6BrNO2. It is a derivative of benzoic acid, where the hydrogen atoms at the 4th and 3rd positions of the benzene ring are substituted by a bromine atom and a cyano group, respectively. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-bromo-3-cyanobenzoate can be synthesized through various methods. One common approach involves the bromination of methyl 3-cyanobenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the 4th position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in the production process .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) for hydrolysis.
Major Products:
Substitution: Formation of substituted benzoates.
Reduction: Formation of 4-amino-3-cyanobenzoate.
Oxidation: Formation of 4-bromo-3-cyanobenzoic acid.
Scientific Research Applications
Methyl 4-bromo-3-cyanobenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-bromo-3-cyanobenzoate involves its interaction with specific molecular targets. For instance, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, blocking its activity. The bromine and cyano groups play crucial roles in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Methyl 4-bromo-3-nitrobenzoate: Similar structure but with a nitro group instead of a cyano group.
Methyl 4-chloro-3-cyanobenzoate: Similar structure but with a chlorine atom instead of a bromine atom.
Methyl 4-bromo-3-methylbenzoate: Similar structure but with a methyl group instead of a cyano group.
Uniqueness: Methyl 4-bromo-3-cyanobenzoate is unique due to the presence of both bromine and cyano groups, which confer distinct reactivity and binding properties. This makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
methyl 4-bromo-3-cyanobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXDJXKMGGXRNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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